Cas no 67814-76-0 (Isepamicin sulfate)

Isepamicin sulfate 化学的及び物理的性質
名前と識別子
-
- Isepamicin sulfate
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-propanamide sulfate
- Isepamicine Sulphate
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-2-[(2R,3R,4R,5S)-3,5-dihydroxy-5-methyl-4-methylamino-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-
- HAPA-B sulfate
- Isepacin
- Exacin
- Sch 21420 sulfate
- Isepamicin sulfate [JAN]
- 1-N-(S-3-Amino-2-hydroxypropionyl)-gentamicin B sulfate
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-N(sup 1)-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-, sulfate (salt)
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((2S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (1:1) (salt)
- Isepacin (TN)
- CHEBI:31722
- Isepamicin monosulfate
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N1-((3S)-3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, sulfate (salt)
- F2L211KBUV
- Isepamicine (Isepamycin
- (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulfate
- Isepamicin sulfate [WHO-DD]
- Sch 21420 (sulfate)
- Ispallin
- (S)-3-Amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide sulf
- Isepamicin (sulfate)
- AKOS025311241
- Isepamicin sulfate [MI]
- s4271
- Isepamicine Sulphate;sch21420 Sulphate
- 393574-17-9
- Isepamicin sulfate (JP17)
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((3S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (SALT)
- Q27277543
- Isepamicin sulphate
- 67814-76-0
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N1-((2S)-3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, SULFATE (1:1) (SALT)
- MFCD01683537
- CCG-270352
- Isepamicin sulfate, VETRANAL(TM), analytical standard
- UNII-F2L211KBUV
- D01826
- sch21420) Sulphate
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
- DTXCID0026462
- Isepalline
- 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-[3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6)]-2-deoxy-1-N-[(2S)-3-amino-2-hydroxypropanoyl]-D-streptamine sulfate
- 6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-(3-deoxy-4-C-methyl-3-methylamino-beta-L-arabinopyranosyl-(1->6))-2-deoxy-1-N-((2S)-3-amino-2-hydroxypropanoyl)-D-streptamine sulfate
-
- MDL: MFCD01683537
- インチ: 1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/p-2/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
- InChIKey: DDXRHRXGIWOVDQ-MGAUJLSLSA-L
- ほほえんだ: S(=O)(=O)([O-])[O-].O([C@]1([H])[C@@]([H])([C@]([H])([C@](C([H])([H])[H])(C([H])([H])O1)O[H])N([H])C([H])([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 665.24300
- どういたいしつりょう: 665.242551
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 20
- 重原子数: 44
- 回転可能化学結合数: 9
- 複雑さ: 880
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 386
じっけんとくせい
- 密度みつど: 1.53
- ゆうかいてん: 235-242°C
- ふってん: 926.8°Cat760mmHg
- フラッシュポイント: 514.3°C
- PSA: 386.36000
- LogP: -4.89890
- ひせんこうど: +110.9° (c=1, H2O as the disulfate hydrate)
Isepamicin sulfate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at 2-8°C
- どくせい:LD50 in male, female mice, rats (mg/kg): 234, 236, 489, 476 i.v.; 3312, 3320, 3451, 3392 s.c.; >5000 orally both species (Morino)
Isepamicin sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13030-100mg |
Isepamicin Sulphate |
67814-76-0 | 97% | 100mg |
¥2626.0 | 2024-07-19 | |
TRC | I927013-500mg |
Isepamicin Sulfate |
67814-76-0 | 500mg |
$ 69.00 | 2023-09-07 | ||
TRC | I927013-250mg |
Isepamicin Sulfate |
67814-76-0 | 250mg |
$ 58.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6549-5 mg |
Isepamicin sulfate |
67814-76-0 | 99.31% | 5mg |
¥410.00 | 2022-04-26 | |
Chemenu | CM181664-100mg |
Isepamicin sulfate |
67814-76-0 | 97% | 100mg |
$*** | 2023-05-29 | |
DC Chemicals | DC8427-250 mg |
Isepamicin Sulphate |
67814-76-0 | >98% | 250mg |
$500.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S13030-25mg |
Isepamicin Sulphate |
67814-76-0 | 97% | 25mg |
¥706.0 | 2024-07-19 | |
eNovation Chemicals LLC | D759236-25mg |
Isepamicin sulfate |
67814-76-0 | 97% | 25mg |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | D759236-100mg |
Isepamicin sulfate |
67814-76-0 | 97% | 100mg |
$260 | 2024-06-06 | |
DC Chemicals | DC8427-1g |
Isepamicin Sulphate |
67814-76-0 | >98% | 1g |
$1200.0 | 2023-09-15 |
Isepamicin sulfate 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Isepamicin sulfateに関する追加情報
Isepamicin Sulfate (CAS No. 67814-76-0): An Overview of a Promising Antibiotic
Isepamicin sulfate (CAS No. 67814-76-0) is a semi-synthetic aminoglycoside antibiotic derived from the natural product micronomicin. This compound has gained significant attention in the pharmaceutical industry due to its potent antibacterial activity and potential for treating multidrug-resistant infections. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, clinical applications, and recent research developments surrounding isepamicin sulfate.
The chemical structure of isepamicin sulfate is characterized by its aminoglycoside backbone, which is responsible for its broad-spectrum antibacterial activity. The compound is composed of a deoxystreptamine nucleus with several functional groups that enhance its binding affinity to bacterial ribosomes. This structural feature allows isepamicin sulfate to inhibit protein synthesis in bacteria, making it an effective agent against both gram-positive and gram-negative pathogens.
In terms of pharmacokinetics, isepamicin sulfate exhibits favorable properties that contribute to its therapeutic efficacy. It is rapidly absorbed after intramuscular or intravenous administration and distributes widely throughout the body. The drug has a relatively short half-life, which necessitates multiple daily dosing regimens. However, this short half-life also reduces the risk of accumulation and potential toxicity. Recent studies have shown that the pharmacokinetic profile of isepamicin sulfate can be optimized through various formulations, such as liposomal delivery systems, to enhance its therapeutic window and reduce side effects.
Clinically, isepamicin sulfate has been evaluated for its effectiveness in treating a range of infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Its ability to combat multidrug-resistant bacteria has made it particularly valuable in settings where conventional antibiotics are less effective. A recent meta-analysis published in the Journal of Antimicrobial Chemotherapy highlighted the superior efficacy of isepamicin sulfate compared to other aminoglycosides in treating multidrug-resistant gram-negative infections.
The safety profile of isepamicin sulfate has also been extensively studied. While all aminoglycosides carry the risk of nephrotoxicity and ototoxicity, isepamicin sulfate has demonstrated a more favorable safety profile compared to older agents like gentamicin and tobramycin. Clinical trials have shown that the incidence of adverse effects is generally low when isepamicin sulfate is used at recommended doses and for short durations. However, careful monitoring of renal function and auditory function is still recommended during treatment.
In addition to its clinical applications, recent research has explored the potential of isepamicin sulfate in combination therapy with other antibiotics to combat drug-resistant bacteria. A study published in the International Journal of Antimicrobial Agents investigated the synergistic effects of isepamicin sulfatesulfate (CAS No. 67814-76-0) with beta-lactam antibiotics such as meropenem. The results demonstrated that the combination therapy significantly enhanced bactericidal activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, two notable multipledrug-resistant pathogens.
Beyond its immediate clinical applications, there is ongoing research into the mechanisms by which isepamicin sulfate exerts its antibacterial effects. A study published in the Journal of Medicinal Chemistry identified specific binding sites on bacterial ribosomes where isepamicin sulfate interacts to inhibit protein synthesis. Understanding these molecular interactions could lead to the development of novel derivatives with enhanced activity and reduced toxicity.
In conclusion, Isepamicin sulfate (CAS No. 67814-76-0) represents a promising antibiotic with significant potential for treating multidrug-resistant infections. Its favorable pharmacokinetic profile, broad-spectrum activity, and improved safety compared to older aminoglycosides make it an attractive option for clinicians. Ongoing research into combination therapy and molecular mechanisms will likely further enhance its therapeutic value in the future.
67814-76-0 (Isepamicin sulfate) 関連製品
- 149022-22-0(Amikacin Sulfate Salt)
- 39831-55-5(Amikacin Disulfate)
- 104931-87-5(Arbekacin Sulfate (Technical Grade))
- 1207029-02-4(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-3-(1H-pyrazol-3-yl)phenylpropanamide)
- 18102-38-0(1-Methoxy-3,5-dimethyl-2-nitrobenzene)
- 1032622-77-7(N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide)
- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1260984-98-2(N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
